- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiolsChemical Communications (Cambridge, 2012, 48(43), 5367-5369,
Cas no 92-30-8 (2-(Trifluoromethyl)phenothiazine)

2-(Trifluoromethyl)phenothiazine 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)-10H-phenothiazine
- 10H-Phenothiazine, 2-(trifluoromethyl)-
- 2-(Trifluoromethyl)phenothiazine
- 2-(Trifluoromethyl)-Phenothiazine
- 2-(TRIFLUOROMETHYL)DIBENZOTHIAZINE
- 2-(Trifluoromethyl)p
- 2-Trifluoromethyl-10H-phenothiazine
- Phenothiazine,2-(trifluoromethyl)- (6CI,7CI,8CI)
- NSC 50438
- 2-Trifluoromethylphenothiazine
- Trifluoromethylphenothiazine
- PHENOTHIAZINE, 2-(TRIFLUOROMETHYL)-
- 2-(Triflouomethyl) phenothiazine
- RKGYJVASTMCSHZ-UHFFFAOYSA-N
- 877S053KX3
- C13H8F3NS
- cid_7082
- KSC494M0F
- 2-(Trifluoromethyl)-10H-phenothiazine (ACI)
- Phenothiazine, 2-(trifluoromethyl)- (6CI, 7CI, 8CI)
- Q27164667
- T1407
- AS-14298
- T-6400
- inverted exclamation markY98% (HPLC)
- BDBM65841
- AC-1827
- CHEMBL541018
- SR-01000441858-1
- 2-(Trifluoromethyl)-10H-phenothiazine #
- NSC-50438
- SR-01000441858
- SCHEMBL560225
- DB-019568
- 4-27-00-01352 (Beilstein Handbook Reference)
- MLS003166902
- NSC50438
- BRN 0226580
- CHEBI:92925
- TRIFLUOROMETHYL)-10H-PHENOTHIAZINE, 2-(
- BRD-K53032901-001-03-8
- CCG-44949
- DTXSID3059050
- CS-W021465
- 2-trifluoromethyl-phenothiazine
- ALBB-036523
- SY049028
- Z104478346
- SR-01000441858-2
- MFCD00005018
- AKOS001305498
- EINECS 202-145-7
- 2-trifluoromethyl phenothiazine
- STK325860
- O10543
- SMR001814476
- 92-30-8
- EN300-20475
- UNII-877S053KX3
- NS00041388
- 2-(Trifluoromethyl)-10H-phenothiazine; 2-(Trifluoromethyl)phenothiazine; NSC 50438
-
- MDL: MFCD00005018
- インチ: 1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H
- InChIKey: RKGYJVASTMCSHZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C2C(SC3C(N2)=CC=CC=3)=CC=1)(F)F
- BRN: 0226580
計算された属性
- せいみつぶんしりょう: 267.03300
- どういたいしつりょう: 267.033
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: けっしょうかごうぶつ
- 密度みつど: 1.3491 (estimate)
- ゆうかいてん: 188.0 to 192.0 deg-C
- ふってん: 361.1℃ at 760 mmHg
- フラッシュポイント: 210°C
- 屈折率: 1.531
- PSA: 37.33000
- LogP: 5.05160
- ようかいせい: 未確定
2-(Trifluoromethyl)phenothiazine セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- WGKドイツ:3
- 危険カテゴリコード: R22
- セキュリティの説明: S36
- RTECS番号:SP5620000
-
危険物標識:
- TSCA:T
- リスク用語:R22
- ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。
2-(Trifluoromethyl)phenothiazine 税関データ
- 税関コード:2934300000
- 税関データ:
中国税関コード:
2934300000概要:
293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(Trifluoromethyl)phenothiazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 009425-10g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 98% | 10g |
¥ 286 | 2022-04-26 | |
Chemenu | CM255787-500g |
2-(Trifluoromethyl)-10H-phenothiazine |
92-30-8 | 98% | 500g |
$372 | 2024-07-20 | |
Chemenu | CM255787-100g |
2-(Trifluoromethyl)-10H-phenothiazine |
92-30-8 | 98% | 100g |
$122 | 2021-08-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-5g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | >98.0%(GC) | 5g |
¥57.00 | 2021-05-21 | |
TRC | T791370-100mg |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 100mg |
$ 82.00 | 2023-09-05 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20919-25g |
2-(Trifluoromethyl)phenothiazine, 98% |
92-30-8 | 98% | 25g |
¥1117.00 | 2023-03-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T842318-1g |
2-(Trifluoromethyl)-10H-phenothiazine |
92-30-8 | 98% | 1g |
¥30.00 | 2022-10-10 | |
Chemenu | CM255787-500g |
2-(Trifluoromethyl)-10H-phenothiazine |
92-30-8 | 98% | 500g |
$393 | 2021-08-04 | |
TRC | T791370-5g |
2-(Trifluoromethyl)phenothiazine |
92-30-8 | 5g |
$167.00 | 2023-05-17 | ||
Apollo Scientific | PC7694-25g |
2-(Trifluoromethyl)-10H-phenothiazine |
92-30-8 | 98% | 25g |
£46.00 | 2023-09-02 |
2-(Trifluoromethyl)phenothiazine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Potassium carbonate ; 12 h, 110 °C
- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-CouplingLetters in Organic Chemistry, 2019, 16(1), 16-24,
ごうせいかいろ 3
1.2 Solvents: Water ; rt
- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenesSynthetic Communications, 2017, 47(7), 710-715,
ごうせいかいろ 4
- Preparation of phenothiazine compounds as antiviral compounds, World Intellectual Property Organization, , ,
ごうせいかいろ 5
- Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazineJournal of the Chemical Society, 1977, (4), 517-25,
ごうせいかいろ 6
1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C
1.3 Solvents: Toluene ; 100 °C
1.4 Reagents: Water ; 5 min, 100 °C
- Preparation method of Fluphenazine hydrochloride for treating mental diseases, China, , ,
ごうせいかいろ 7
1.2 Reagents: Water ; rt
- Copper salt-catalyzed synthesis of phenothiazine compounds, China, , ,
ごうせいかいろ 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of LuminophoresOrganic Letters, 2020, 22(20), 8086-8090,
ごうせいかいろ 9
- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditionsRSC Advances, 2013, 3(40), 18605-18608,
ごうせいかいろ 10
- Identification of 10-acyl derivatives of phenothiazine by potassium bromate oxidation in acid mediumFarmatsiya (Moscow, 1989, 38(1), 40-2,
ごうせいかいろ 11
ごうせいかいろ 12
- Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling ReactionJournal of Organic Chemistry, 2015, 80(12), 6128-6132,
ごうせいかいろ 13
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfur Catalysts: Iodine
- Simplified method for the synthesis of 2-(trifluoromethyl)phenothiazine, Russian Federation, , ,
ごうせいかいろ 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
- Hydride-catalyzed selectively reductive cleavage of unactivated tertiary amides using hydrosilaneCatalysis Science & Technology, 2019, 9(15), 3874-3878,
ごうせいかいろ 15
- Iron-catalyzed synthesis of phenothiazine derivatives, China, , ,
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
ごうせいかいろ 19
- Assembly of Substituted Phenothiazines by a Sequentially Controlled CuI/L-Proline-Catalyzed Cascade C-S and C-N Bond FormationAngewandte Chemie, 2010, 49(7), 1291-1294,
ごうせいかいろ 20
- Synthesis of deuterium-labeled fluphenazineJournal of Pharmaceutical Sciences, 1984, 73(1), 87-90,
2-(Trifluoromethyl)phenothiazine Raw materials
- 1-2-(Trifluoromethyl)-10H-phenothiazin-10-ylethanone
- acetamide, N-(2-mercaptophenyl)-
- N-Phenyl-3-(trifluoromethyl)aniline
- 1-Propanone,3-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-
- 1-Bromo-2-chlorobenzene
- Benzenethiol,2-amino-4-(trifluoromethyl)-
- 10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-
- 1-Bromo-2-iodo-4-(trifluoromethyl)benzene
- 4-Chloro-3-iodobenzotrifluoride
- 2-Bromo-benzenethiol
- 2-Bromoiodobenzene
- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester
- 3-Amino-4-iodobenzotrifluoride
- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
- 3-(Trifluoromethyl)acetanilide
2-(Trifluoromethyl)phenothiazine Preparation Products
2-(Trifluoromethyl)phenothiazine 関連文献
-
Bin Liu,Tuo Ding,Wei-Jie Hua,Xue-Mei Liu,Huai-Ming Hu,Shu-Hua Li,Li-Min Zheng Dalton Trans. 2013 42 3429
-
2. A metal- and oxidizing-reagent-free anodic para-selective amination of anilines with phenothiazinesYan-Chen Wu,Shuai-Shuai Jiang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 4371
-
Céline Réthoré,Marc Fourmigué,Narcis Avarvari Chem. Commun. 2004 1384
-
Craig P. Butts,Michael Green,Thomas N. Hooper,Richard J. Kilby,John E. McGrady,Dimitrios A. Pantazis,Christopher A. Russell Chem. Commun. 2008 856
-
Yuanhui Lu,Tianxiang Chen,Xiaoyu Xiao,Ninghua Huang,Yadong Dou,Wanxing Wei,Zhuan Zhang,Tsz Woon Benedict Lo,Taoyuan Liang Catal. Sci. Technol. 2022 12 5390
-
Kejie Du,Jiewen Liang,Yi Wang,Junfeng Kou,Chen Qian,Liangnian Ji,Hui Chao Dalton Trans. 2014 43 17303
-
D. Stankovi?,T. Dimitrijevi?,D. Kuzmanovi?,M. P. Krsti?,B. B. Petkovi? RSC Adv. 2015 5 107058
-
Andrey B. Lysenko,Ganna A. Senchyk,J?rg Lincke,Daniel L?ssig,Andrey A. Fokin,Ekaterina D. Butova,Peter R. Schreiner,Harald Krautscheid,Konstantin V. Domasevitch Dalton Trans. 2010 39 4223
-
D. Stankovi?,T. Dimitrijevi?,D. Kuzmanovi?,M. P. Krsti?,B. B. Petkovi? RSC Adv. 2015 5 107058
-
Mona A. Mohamed,Ahmed S. Saad,Sara H. Koshek,Mohamed R. El-Ghobashy New J. Chem. 2018 42 9911
2-(Trifluoromethyl)phenothiazineに関する追加情報
2-(Trifluoromethyl)phenothiazine: A Comprehensive Overview
2-(Trifluoromethyl)phenothiazine (CAS No: 92-30-8) is a fascinating compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, with its unique structure and properties, has been the subject of extensive research in recent years, particularly due to its potential applications in drug development and advanced materials.
The molecular structure of 2-(Trifluoromethyl)phenothiazine is characterized by a phenothiazine backbone with a trifluoromethyl group attached at the 2-position. This substitution not only enhances the compound's stability but also imparts unique electronic properties. The phenothiazine moiety itself is a heterocyclic aromatic compound with two nitrogen atoms in the ring, which contributes to its strong conjugation and redox activity.
Recent studies have explored the electrochemical properties of 2-(Trifluoromethyl)phenothiazine, revealing its potential as an electrode material in energy storage devices such as supercapacitors and batteries. The trifluoromethyl group plays a crucial role in modulating the compound's electronic characteristics, making it suitable for high-performance energy storage applications.
In the pharmaceutical industry, 2-(Trifluoromethyl)phenothiazine has been investigated for its potential as an anti-inflammatory and antioxidant agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
The synthesis of 2-(Trifluoromethyl)phenothiazine involves a multi-step process that typically begins with the preparation of phenothiazine derivatives followed by substitution reactions to introduce the trifluoromethyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly synthesis routes, which are critical for large-scale production.
Moreover, 2-(Trifluoromethyl)phenothiazine has shown promise in photovoltaic applications due to its excellent light-harvesting capabilities. Studies by Lee et al. (2023) highlighted its ability to absorb a broad range of wavelengths, making it a candidate for next-generation solar cells.
In conclusion, 2-(Trifluoromethyl)phenothiazine (CAS No: 92-30-8) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application research, positions it as a key player in future technological innovations.
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